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Compound of Interest

Compound Name: N-Boc (S)-Amphetamine

CAS No.: 293305-71-2

Cat. No.: B1628289

Get Quote

Executive Summary
N-Boc (S)-amphetamine is the critical protected intermediate in the synthesis of peptide-drug

conjugates like Lisdexamfetamine (Vyvanse®). While the parent compound, (S)-(+)-

amphetamine, exhibits a strong, well-defined specific optical rotation (

), the N-Boc derivative introduces steric bulk and electronic changes that alter this value.

Critical Technical Insight: Unlike crystalline salts, N-Boc-(S)-amphetamine is frequently isolated

as a viscous oil or low-melting solid. Consequently, optical rotation alone is insufficient for high-

stringency purity validation due to significant solvent effects and low specific rotation

magnitudes. This guide recommends a dual-validation system: using polarimetry for process

monitoring and Chiral HPLC for release testing.

Part 1: Comparative Optical Properties
The following table contrasts the optical rotation values of the N-Boc intermediate against its

parent amine and the enantiomeric antipode. These values serve as the baseline for

establishing acceptance criteria in a GMP or R&D setting.
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Table 1: Optical Rotation & Physical Properties Comparison

Compound
Molecular
Weight

Physical
State

Specific
Rotation

Solvent (

)

Analytical
Reliability

(S)-

Amphetamine

(Free Base)

135.21 Oily Liquid
+29.0° to

+30.5°

Ethanol (

)

High

(Standard

Reference)

(S)-

Amphetamine

Sulfate

368.49
Crystalline

Solid

+21.8° to

+23.0°

Water (

)

Very High

(Pharmacope

ial)

N-Boc (S)-

Amphetamine
235.32

Oil / Low-Melt

Solid

+4.5° to +8.0°

*

Methanol /

CHCl

Moderate

(Solvent

Dependent)

(R)-

Amphetamine

(Free Base)

135.21 Oily Liquid
-29.0° to

-30.5°

Ethanol (

)

High

(Impurity

Reference)

*Note: The specific rotation of the N-Boc derivative is significantly lower than the free amine

due to the carbamate protecting group's influence on the chiral center's electronic environment.

Values are highly sensitive to concentration and solvent choice (e.g., CHCl

vs. MeOH).

Part 2: Technical Deep Dive & Causality
Why Optical Rotation Shifts Upon Boc-Protection
The transition from a primary amine to a carbamate (Boc-protection) significantly alters the

dipole moment and hydrogen bonding capability of the molecule.

Electronic Effect: The electron-withdrawing carbonyl of the Boc group reduces the electron

density on the nitrogen, altering the polarizability of the chiral center (

).

Conformational Locking: The bulky tert-butyl group restricts rotation around the N-C bond,

potentially favoring a conformer with a lower net optical rotation compared to the free,
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flexible amine.

Solvent Interaction: In protic solvents like methanol, the N-H of the carbamate participates in

hydrogen bonding, which can further shift the observed rotation.

The "Self-Validating" Protocol Strategy
Because the specific rotation of N-Boc-(S)-amphetamine is low, a small contamination with the

(R)-isomer might not be detectable via polarimetry alone. Therefore, the protocol below

enforces a "Chiral Control Loop":

Step 1: Polarimetry is used as a qualitative "Go/No-Go" check to ensure the correct

enantiomer was used.

Step 2: Chiral HPLC is used for quantitative determination of Enantiomeric Excess (ee%).

Part 3: Experimental Protocols
Protocol A: Synthesis & Isolation of N-Boc (S)-Amphetamine
Objective: To produce chemically pure N-Boc-(S)-amphetamine for analysis.

Reagents: Charge a reactor with (S)-amphetamine sulfate (1.0 eq), Dichloromethane (DCM,

10 vol), and Triethylamine (TEA, 2.5 eq).

Protection: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc

O, 1.1 eq) dissolved in DCM dropwise over 30 minutes.

Reaction: Warm to 20-25°C and stir for 4 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexane) or HPLC.

Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO

, then Brine.

Isolation: Dry over MgSO

, filter, and concentrate in vacuo to yield N-Boc-(S)-amphetamine as a clear, colorless oil.
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Checkpoint: If the oil is cloudy, trace solvent remains. Dry under high vacuum (0.5 mbar)

for 12 hours.

Protocol B: Polarimetry Measurement
Objective: To determine specific rotation

.

Preparation: Accurately weigh 1.00 g of the N-Boc oil into a 10 mL volumetric flask.

Solvation: Dissolve in HPLC-grade Methanol (MeOH) and dilute to volume. (Concentration

g/100mL).

Note: Lower concentrations (e.g.,

) may result in readings too close to zero due to the weak rotation of the Boc-derivative.

Measurement: Zero the polarimeter with pure MeOH blank. Fill a 1 dm (100 mm)

thermostated cell (20°C).

Calculation:

Where

is the observed rotation,

is path length (dm), and

is concentration (g/100mL).

Protocol C: Chiral HPLC (The Gold Standard)
Objective: To determine Enantiomeric Excess (ee%).[1]

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm (Boc group absorption) and 254 nm (Phenyl ring).

Expectation: The (S)-enantiomer typically elutes after the (R)-enantiomer on AD-H columns

(verify with racemic standard).

Part 4: Visualization (Workflow & Logic)
The following diagram illustrates the synthesis and validation logic, highlighting the critical

decision points where optical rotation serves as a process gate.

Start: (S)-Amphetamine
Sulfate

Reaction:
+ Boc2O / TEA / DCM

Workup:
Acid/Base Wash

Isolate:
N-Boc-(S)-Amphetamine

(Oil)
Validation Check

Method A: Polarimetry
Check Sign (+)Rapid QC

Method B: Chiral HPLC
Check ee% > 99.5%

Release Test

Next Step:
Lisdexamfetamine

Coupling

Pass (+)

Pass (>99.5%)

Click to download full resolution via product page

Caption: Workflow for the synthesis and chiral validation of N-Boc-(S)-amphetamine. Note that

Chiral HPLC (Green) is the definitive release test, while Polarimetry (Red) serves as a rapid

identity check.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Optical Rotation & Chiral Purity Guide: N-Boc (S)-
Amphetamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1628289/docs#optical-rotation-chiral-purity-guide-n-
boc-s-amphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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